

Thiophosphoryl chloride CAS number and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiophosphoryl chloride*

Cat. No.: *B1216652*

[Get Quote](#)

An In-depth Technical Guide to **Thiophosphoryl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

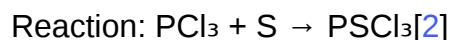
Thiophosphoryl chloride (PSCl_3) is a key inorganic compound and a versatile reagent in organophosphorus chemistry. It serves as a precursor for the synthesis of a wide array of thiophosphate derivatives, which have significant applications in the agrochemical and pharmaceutical industries. Notably, it is a critical building block for many insecticides, including parathion.^{[1][2]} This technical guide provides a comprehensive overview of **thiophosphoryl chloride**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information.

Chemical Identity

- CAS Number: 3982-91-0
- Molecular Formula: PSCl_3
- Synonyms: Phosphorus sulfochloride, Thiophosphoric trichloride, Phosphorus thiochloride

Physical and Chemical Properties

Thiophosphoryl chloride is a colorless, fuming liquid with a pungent odor.[\[1\]](#) It is soluble in various organic solvents such as benzene, chloroform, carbon disulfide, and carbon tetrachloride.[\[1\]](#)[\[2\]](#) However, it reacts violently with water and hydrolyzes rapidly in basic or hydroxylic solutions.[\[1\]](#)[\[2\]](#)


Data Presentation: Physical Properties of Thiophosphoryl Chloride

Property	Value
Molecular Weight	169.38 g/mol [1]
Density	1.67 g/cm ³ [1]
Melting Point	-35 °C [1]
Boiling Point	125 °C [1]
Vapor Density	5.86 (Air = 1)
Vapor Pressure	2.93 kPa at 25°C
Refractive Index	1.56

Experimental Protocols

Synthesis of Thiophosphoryl Chloride

The most common industrial synthesis of **thiophosphoryl chloride** involves the direct reaction of phosphorus trichloride (PCl₃) with sulfur.[\[1\]](#)[\[2\]](#) Catalysts can be employed to facilitate the reaction at lower temperatures.[\[1\]](#)[\[2\]](#)

Laboratory-Scale Synthesis Protocol

Materials:

- Phosphorus trichloride (PCl₃)
- Sulfur (S)

- Tributylamine (catalyst)
- Three-neck round-bottom flask
- Reflux condenser
- Addition funnel
- Heating mantle with a stirrer
- Distillation apparatus

Procedure:

- In a three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, charge **thiophosphoryl chloride** (as a solvent), tributylamine, and sulfur.
- Gradually heat the reaction mixture to 120°C.
- Add phosphorus trichloride dropwise from the addition funnel to the heated mixture under reflux conditions.
- After the addition is complete, continue to heat the mixture at reflux for approximately 30-40 minutes. The progress of the reaction can be monitored by gas chromatography (GC).
- Upon completion, the reaction mixture is subjected to atmospheric distillation. The unreacted phosphorus trichloride is distilled off in the first fraction.
- The product, **thiophosphoryl chloride**, is then collected in the second fraction at a temperature range of 120-125°C. The purity of the distilled product is typically high (e.g., 99.5%).

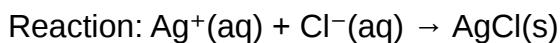
Purification:

The primary method for purifying **thiophosphoryl chloride** is fractional distillation.^[1] For removal of certain impurities, treatment with a suitable alcohol followed by distillation can be employed.

Quality Control and Analysis

The purity of **thiophosphoryl chloride** can be assessed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is a powerful technique for identifying and quantifying volatile compounds. For **thiophosphoryl chloride** analysis, a system equipped with a capillary column suitable for reactive inorganic compounds should be used. The mass spectrometer will confirm the identity of the compound by its mass spectrum, and the gas chromatogram will indicate its purity.

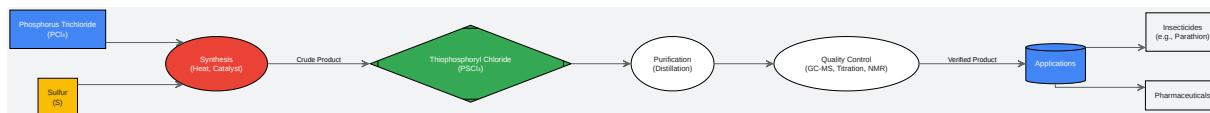
Argentometric Titration for Chloride Content

This method determines the total chloride content after hydrolysis of the **thiophosphoryl chloride**.

Procedure Outline:

- A known weight of the **thiophosphoryl chloride** sample is carefully hydrolyzed in a basic solution (e.g., sodium hydroxide). This reaction will convert the covalently bonded chlorine to chloride ions (Cl^-).
- The resulting solution is acidified with nitric acid.
- The chloride ions are then titrated with a standardized solution of silver nitrate (AgNO_3) using a potentiometric endpoint detection method with a silver electrode.

The volume of silver nitrate solution required to reach the endpoint is used to calculate the percentage of chlorine in the original sample, which can then be compared to the theoretical value for PSCl_3 .


Spectroscopic Analysis

- FT-IR Spectroscopy: The infrared spectrum of **thiophosphoryl chloride** can be used for identification. The spectrum is typically acquired using a Fourier Transform Infrared (FT-IR) spectrometer.

- NMR Spectroscopy: ^{31}P NMR spectroscopy is a valuable tool for characterizing phosphorus compounds. The chemical shift of **thiophosphoryl chloride** in the ^{31}P NMR spectrum can confirm its structure and purity.

Mandatory Visualization

Logical Relationship Diagram for Thiophosphoryl Chloride

[Click to download full resolution via product page](#)

Caption: Workflow for **Thiophosphoryl Chloride**: From Synthesis to Application.

Safety Information

Thiophosphoryl chloride is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.

- Hazards: It is corrosive and causes severe skin burns and eye damage. It is fatal if inhaled and harmful if swallowed.^{[3][4]} It reacts violently with water, liberating toxic gases.^[4]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.^[4] A NIOSH/MSHA-approved respirator is necessary when handling this substance.^[4]
- Handling: Avoid contact with skin, eyes, and clothing. Prevent the generation of vapor or mist.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is moisture-sensitive.[3]
- In case of exposure:
 - Skin contact: Immediately remove all contaminated clothing and rinse the skin with water.
 - Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.
 - Ingestion: Rinse the mouth. Do NOT induce vomiting.
 - In all cases of exposure, seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiophosphoryl chloride - Wikipedia [en.wikipedia.org]
- 2. Thiophosphoryl chloride - Wikiwand [wikiwand.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.at [fishersci.at]
- To cite this document: BenchChem. [Thiophosphoryl chloride CAS number and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216652#thiophosphoryl-chloride-cas-number-and-physical-properties\]](https://www.benchchem.com/product/b1216652#thiophosphoryl-chloride-cas-number-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com